

RN486 cell culture concentration

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Compound Focus: RN486

CAS No.: 1242156-23-5

Cat. No.: S547908

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RN486 Application Data Summary

The table below summarizes the key experimental contexts and effective concentrations for **RN486** in cell culture, derived from recent studies.

Experimental Context	Cell Lines Used	RN486 Concentration	Key Findings/Effects
Cytotoxicity & Reversal of MDR [1] [2]	ABCG2-overexpressing: NCI-H460/MX20, S1-M1-80; ABCB1-overexpressing: KB-C2, HEK293/ABCB1	0.3, 1, 3 μM (non-toxic, reversal); Up to 100 μM (cytotoxicity)	Re-sensitized resistant cells to substrate chemotherapeutics (e.g., mitoxantrone, topotecan, paclitaxel). No significant cytotoxicity at concentrations $\leq 3 \mu$ M.
Mechanistic Studies [1] [2]	NCI-H460, NCI-H460/MX20, KB-C2, HEK293/ABCB1	1 & 3 μM (drug accumulation/efflux); 3 μM (protein expression/localization)	Inhibited ABCG2/ABCB1 drug efflux; down-regulated ABCG2 protein expression; did not alter protein subcellular localization.
Other Applications	Human platelets (in plasma)	$\sim 10 \mu$M (as part of degrader DD-04-015)	Served as the BTK-targeting moiety in a proteolysis-

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(PROTAC Warhead) [3]			targeting chimera (PROTAC) that degraded BTK.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments using **RN486**, based on the cited studies.

Cytotoxicity and MDR Reversal Assay (MTT Assay)

This protocol is used to determine the non-toxic concentration range of **RN486** and its ability to reverse resistance to chemotherapeutic drugs [1] [2].

- **Key Materials:**

- **Cell Lines:** Parental and corresponding ABCB1- or ABCG2-overexpressing cell lines.
- **Reagents:** **RN486**, chemotherapeutic drugs (e.g., mitoxantrone, topotecan, paclitaxel), MTT reagent, DMSO.
- **Equipment:** 96-well cell culture plates, CO₂ incubator, microplate spectrophotometer.

- **Procedure:**

- **Seed Cells:** Harvest and seed cells in 96-well plates at a density of 5,000 cells per well in 160 μ L of medium. Incubate overnight at 37°C with 5% CO₂ to allow cell attachment.
- **Apply Treatments:**
 - For **cytotoxicity**, add various concentrations of **RN486** (e.g., 0-100 μ M) to the wells.
 - For **reversal assays**, pre-incubate cells with non-toxic concentrations of **RN486** (e.g., 0.3, 1, and 3 μ M) or a positive control inhibitor (e.g., 3 μ M Ko143 for ABCG2) for 2 hours.
- **Add Chemotherapeutics:** After pre-incubation, add a range of concentrations of the chemotherapeutic drug to the designated wells.
- **Incubate and Develop:** Incubate the plates for 68 hours. Then, add 20 μ L of MTT solution (4 mg/mL) to each well and incubate for another 4 hours.
- **Measure Viability:** Carefully aspirate the medium, dissolve the formed formazan crystals in 100 μ L of DMSO, and measure the absorbance at 570 nm using a microplate reader.

- **Calculate IC₅₀**: The half-maximal inhibitory concentration (IC₅₀) of the chemotherapeutic drug is calculated and compared in the absence and presence of **RN486**. A significant decrease in IC₅₀ in the presence of **RN486** indicates successful reversal of drug resistance.

Drug Accumulation and Efflux Assay

This assay measures the intracellular concentration of a fluorescent or radiolabeled substrate to evaluate the inhibitory effect of **RN486** on ABC transporter function [1].

- **Key Materials:**

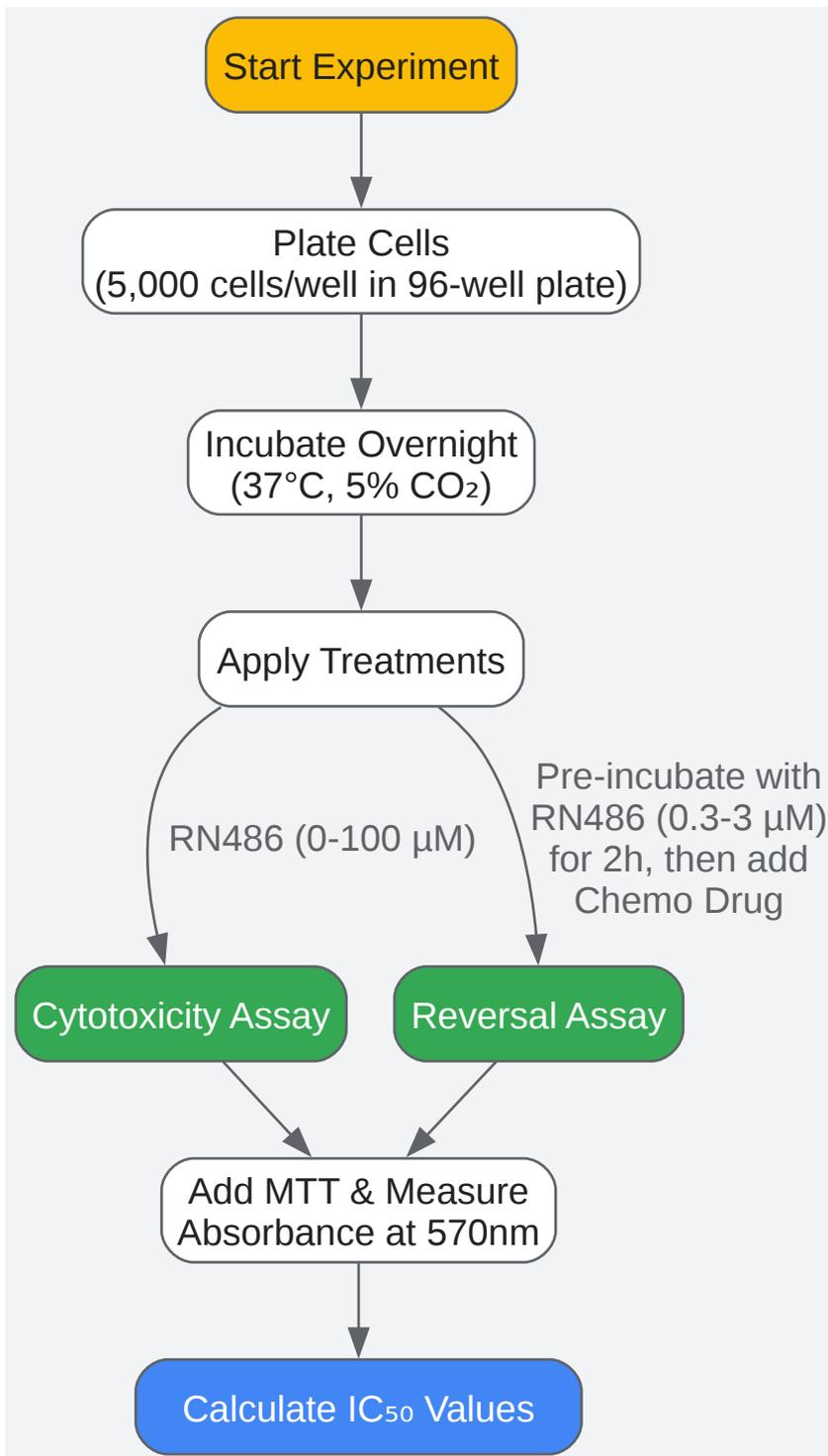
- **Cell Lines:** Parental and resistant cells.
- **Reagents:** **RN486**, Ko143 (positive control), [³H]-mitoxantrone or [³H]-paclitaxel, scintillation fluid.
- **Equipment:** 24-well plates, scintillation counter.

- **Procedure:**

- **Seed and Pre-incubate:** Seed cells in 24-well plates and grow to 60-80% confluence. Pre-incubate with **RN486** (1 and 3 μM) or a control inhibitor for 2 hours.
- **Accumulation Phase:** Add the labeled substrate (e.g., [³H]-mitoxantrone) and incubate for 2 hours.
- **Efflux Phase (Optional):** Aspirate the substrate-containing medium and replace with fresh medium containing only **RN486** or the inhibitor.
- **Measure Uptake:** At designated time points (e.g., 0, 30, 60, 120 min), wash the cells with ice-cold PBS, lyse them, and transfer the lysate to vials with scintillation fluid. Measure the radioactivity using a scintillation counter. Higher intracellular radioactivity in **RN486**-treated groups indicates effective inhibition of the ABC transporter's efflux function.

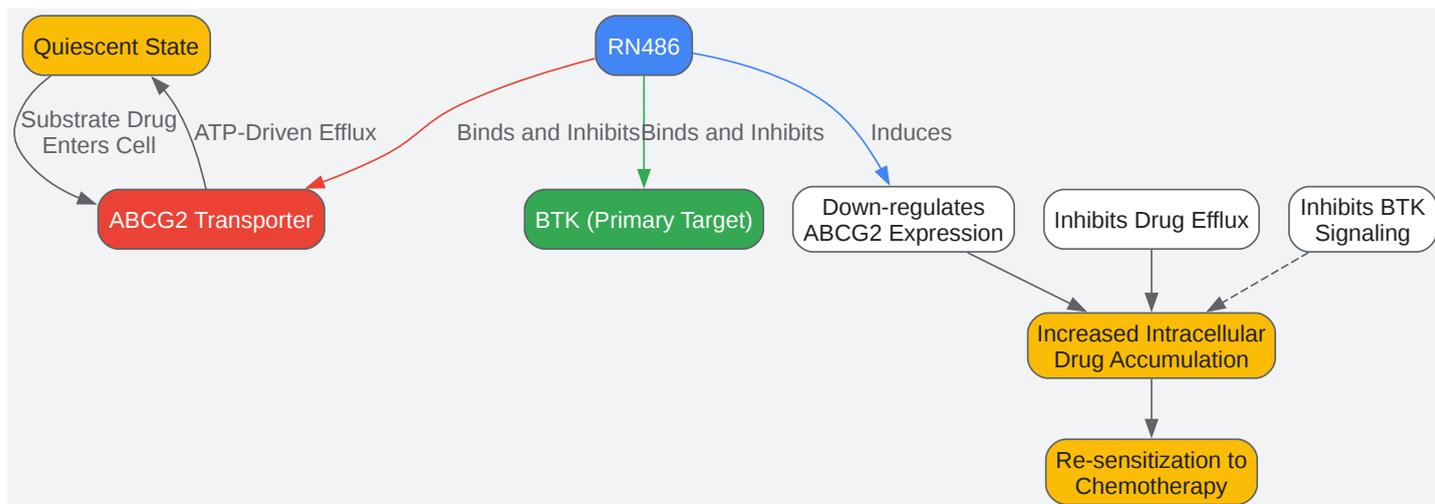
Experimental Workflow and Mechanism of Action

The following diagrams, generated using DOT language, illustrate the general workflow for **RN486** experiments and its proposed mechanism for reversing MDR.



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Diagram 1: Workflow for MTT-based cytotoxicity and reversal assays.



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Diagram 2: Proposed mechanisms of **RN486** in reversing ABC transporter-mediated MDR. Solid lines represent mechanisms with direct experimental support [1], while the dashed line represents a potential secondary effect.

Conclusion

RN486 has emerged as a promising multi-target agent in oncology research, demonstrating potent off-target efficacy in reversing ABCB1- and ABCG2-mediated multidrug resistance at low micromolar concentrations (0.3-3 μM). The provided data and detailed protocols for MTT and drug accumulation assays offer a foundation for researchers to further investigate the potential of combining BTK inhibitors like **RN486** with conventional chemotherapy to overcome treatment resistance.

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References

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